4-(2H-indazol-2-yl)-3-methylphenol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-indazol-2-yl-3-methylphenol |
InChI |
InChI=1S/C14H12N2O/c1-10-8-12(17)6-7-14(10)16-9-11-4-2-3-5-13(11)15-16/h2-9,17H,1H3 |
InChI Key |
FLHGCCHULQLIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N2C=C3C=CC=CC3=N2 |
Origin of Product |
United States |
Core Structures: the Significance of Indazole and Phenol in Organic Synthesis
The foundational components of 4-(2H-indazol-2-yl)-3-methylphenol, the indazole and phenol (B47542) moieties, are cornerstones in the field of organic synthesis.
The indazole ring, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its structure, composed of a fused benzene (B151609) and pyrazole (B372694) ring, imparts a unique combination of rigidity and functionality. chemicalbook.comresearchgate.net Indazole derivatives are known to exhibit a wide array of biological activities. researchgate.netnih.gov The synthesis of the indazole core can be achieved through various methods, including intramolecular N-arylation of ortho-haloarylhydrazones and [3+2] cycloaddition reactions involving benzynes and diazo compounds. beilstein-journals.orgorganic-chemistry.orgorgsyn.org
The phenol group, characterized by a hydroxyl group attached to a benzene ring, is another fundamental building block in organic chemistry. wikipedia.org Its acidic proton and the electron-donating nature of the hydroxyl group make it a versatile functional handle for a multitude of chemical transformations. Phenolic compounds are ubiquitous in nature and are key intermediates in the synthesis of polymers, pharmaceuticals, and other fine chemicals. wikipedia.orgopenaccessjournals.com The strategic combination of these two powerful structural motifs within a single molecule, as seen in indazolylphenols, opens avenues for the development of compounds with novel properties. nih.gov
The Unique Nature of the 2h Indazole Scaffold
Indazole can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common. chemicalbook.com While the 1H-tautomer is generally considered to be thermodynamically more stable, the 2H-indazole scaffold possesses distinct reactivity and electronic properties. chemicalbook.com The substitution pattern on the indazole ring can influence the tautomeric equilibrium.
The nitrogen atom at the 2-position in the 2H-indazole ring system offers a site for functionalization that is distinct from the 1-position. This allows for the synthesis of regioisomers with different three-dimensional arrangements and biological profiles. nih.gov The development of selective synthetic methods to access 2H-indazoles is an active area of research, often involving strategies like palladium-catalyzed C-H functionalization. researchgate.net
Structural Placement Within Indazolylphenol Derivatives
The compound 4-(2H-indazol-2-yl)-3-methylphenol belongs to the broader class of indazolylphenol derivatives. The specific arrangement of the substituents in this molecule is crucial to its chemical identity. The 2H-indazole moiety is attached to the phenol (B47542) ring at the 4-position, and a methyl group is present at the 3-position of the phenol ring.
| Property | Value |
| Molecular Formula | C14H12N2O |
| IUPAC Name | This compound |
| Monoisotopic Mass | 224.094963011 Da |
| Topological Polar Surface Area | 48.9 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Data sourced from PubChem CID: 53374184 |
The Broad Landscape of Aromatic Heterocyclic Compounds Research
Mechanistic Pathways of C–H Activation and Functionalization.beilstein-journals.orgreddit.comresearchgate.netprinceton.edu
The direct functionalization of carbon-hydrogen (C–H) bonds represents a powerful and atom-economical strategy in organic synthesis. beilstein-journals.org In the context of synthesizing this compound and related indazoles, C–H activation pathways are pivotal for introducing substituents and constructing the heterocyclic ring system. These reactions often proceed through various mechanisms, including concerted metalation-deprotonation, electrophilic palladation, and radical processes. beilstein-journals.org
One common approach involves the ortho-C–H functionalization of a precursor arene. For instance, in the synthesis of substituted phenols, the hydroxyl group can direct the metal catalyst to the ortho position, facilitating C–H activation. nih.gov This directed approach ensures high regioselectivity, a crucial aspect in the synthesis of complex molecules. The innate reactivity of certain C-H bonds can also be harnessed, for example, in the Minisci reaction, which involves the coupling of alkyl radicals with electron-deficient heterocycles. nih.gov
The synthesis of indazole derivatives often involves the functionalization of a pre-existing aromatic ring. For example, the palladium-catalyzed C–H functionalization of azobenzenes with aldehydes, followed by cyclization, provides an efficient route to 2H-indazoles. organic-chemistry.org The mechanism likely involves the formation of a palladacycle intermediate, which then reacts with the aldehyde.
Role of Transition Metal Catalysis in Bond Formation Dynamics.beilstein-journals.orgnih.govorganic-chemistry.orgrsc.org
Transition metal catalysts, particularly those based on palladium, rhodium, and copper, play a central role in the synthesis of indazoles by facilitating key bond-forming steps. organic-chemistry.orgnih.gov These catalysts can enable reactions that are otherwise kinetically or thermodynamically unfavorable.
Palladium catalysis is widely employed in C–H activation and cross-coupling reactions. beilstein-journals.org For instance, the synthesis of 2-aryl-substituted 2H-indazoles can be achieved from 2-bromobenzyl bromides and arylhydrazines via a palladium-catalyzed process involving intermolecular N-benzylation followed by intramolecular N-arylation. organic-chemistry.org Copper catalysts are also crucial, particularly in reactions involving the formation of C-N and N-N bonds. organic-chemistry.orgnih.gov A notable example is the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to form 2H-indazoles. organic-chemistry.org
Rhodium catalysts are effective in tandem reactions, such as the C–H alkylation/intramolecular decarboxylative cyclization of azoxy compounds with diazoesters to yield 3-acyl-2H-indazoles. nih.gov The choice of the transition metal can be critical in directing the reaction toward a specific product. For instance, starting from the same alkynyl triazene (B1217601) substrates, a copper(II) salt promotes an oxidative cyclization to form 2H-indazoles, whereas a silver(I) salt mediates N–N bond cleavage to produce indoles. rsc.org Computational studies suggest that copper acts as a Lewis acid, while silver engages in π-acid catalysis in these transformations. rsc.org
| Catalyst | Reactants | Product | Mechanism Highlights |
| Palladium | 2-bromobenzyl bromides, arylhydrazines | 2-aryl-substituted 2H-indazoles | Intermolecular N-benzylation, intramolecular N-arylation organic-chemistry.org |
| Copper(I) oxide nanoparticles | 2-bromobenzaldehydes, primary amines, sodium azide | 2H-indazole derivatives | C-N and N-N bond formation organic-chemistry.org |
| Rhodium(III) | Azoxy compounds, diazoesters | 3-acyl-2H-indazoles | Tandem C-H alkylation/intramolecular decarboxylative cyclization nih.gov |
| Copper(II) | Alkynyl triazenes | 2H-indazoles | Oxidative cyclization, Lewis acid catalysis rsc.org |
| Silver(I) | Alkynyl triazenes | Indoles | N-N bond cleavage, π-acid catalysis rsc.org |
Examination of Radical and Polar Reaction Intermediates.organic-chemistry.orgrsc.orgnih.gov
The formation of indazoles can proceed through either radical or polar reaction pathways, and the nature of the intermediates often dictates the reaction outcome.
Radical intermediates are implicated in several indazole syntheses. For example, the fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) is suggested to proceed via a radical mechanism. organic-chemistry.org Similarly, the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes is believed to involve a radical chain mechanism, with iodine assisting in the hydrogen transfer from the benzylic position to a nitrogen atom. nih.gov The photocatalytic C3-amidation of 2H-indazoles using N-aminopyridinium salts as amidyl radical sources further highlights the importance of radical pathways. acs.org
Polar mechanisms, involving ionic intermediates, are also prevalent. The [3+2] cycloaddition of in situ generated diazo compounds with arynes is a classic example of a polar reaction leading to indazoles. organic-chemistry.org This reaction involves the 1,3-dipolar cycloaddition of a diazoalkane to an aryne. Another example is the silver(I)-mediated intramolecular oxidative C–H amination for the synthesis of 1H-indazoles, where preliminary mechanistic studies suggest the involvement of a single electron transfer (SET) process. nih.gov
Intramolecular Cyclization and Rearrangement Mechanisms.reddit.comrsc.orgnih.gov
Intramolecular cyclization is a key step in many indazole syntheses, leading to the formation of the bicyclic ring system. These cyclizations can be triggered by various factors, including heat, light, or the presence of a catalyst.
One prominent example is the rhodium(III)-catalyzed tandem C-H alkylation/intramolecular decarboxylative cyclization of azoxy compounds with diazoesters to produce 3-acyl-2H-indazoles. nih.gov In this process, after the initial C-H activation and alkylation, an intramolecular cyclization with concomitant loss of a leaving group furnishes the indazole core. Similarly, the synthesis of 2H-indazoles from 2-alkynyl-azobenzenes can be achieved through a copper/palladium-catalyzed intramolecular cyclization. nih.gov
Rearrangement reactions can also play a role in the formation of the final indazole product. For instance, the synthesis of 1H-indazoles from o-haloaryl N-sulfonylhydrazones involves a thermo-induced isomerization followed by a copper-catalyzed cyclization. nih.gov
| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Mechanistic Step |
| Tandem C-H Alkylation/Intramolecular Cyclization | Azoxy compounds, diazoesters | Rhodium(III) | 3-acyl-2H-indazoles | Intramolecular decarboxylative cyclization nih.gov |
| Intramolecular Cyclization | 2-alkynyl-azobenzenes | Copper/Palladium | 2H-indazoles | Metal-catalyzed cyclization nih.gov |
| Isomerization/Cyclization | o-haloaryl N-sulfonylhydrazones | Heat, Copper(I) oxide | 1H-indazoles | Thermo-induced isomerization nih.gov |
Computational and Experimental Approaches to Mechanism Validation (e.g., Deuterium (B1214612) Labeling Studies).nih.gov
Elucidating the precise mechanism of a chemical reaction often requires a combination of experimental and computational techniques. Deuterium labeling is a powerful experimental tool for probing reaction mechanisms, particularly for identifying bond-breaking and bond-forming steps. By replacing a hydrogen atom with a deuterium atom at a specific position in a reactant, chemists can track the fate of that atom throughout the reaction and gain insights into the mechanism. The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, can provide valuable information about the rate-determining step of a reaction. youtube.com For instance, a significant KIE observed when a C-H bond is replaced with a C-D bond suggests that the cleavage of this bond is involved in the rate-determining step.
Computational studies, such as Density Functional Theory (DFT) calculations, complement experimental findings by providing detailed information about the energies of reactants, intermediates, and transition states. nih.gov These calculations can help to distinguish between different possible reaction pathways and to rationalize the observed selectivity. For example, DFT calculations have been used to support the proposed Lewis acid role for copper and π-acid catalysis for silver in the selective synthesis of indazoles and indoles from alkynyl triazenes. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR analyses are critical for confirming the connectivity of the indazole and methylphenol rings.
In a typical ¹H NMR spectrum, the protons on the aromatic rings would exhibit distinct chemical shifts and coupling patterns. The protons of the phenol (B47542) ring and the indazole ring system would appear in the aromatic region, generally between 6.5 and 8.5 ppm. The methyl group protons on the phenol ring would present as a singlet at a higher field, typically around 2.0-2.5 ppm. The hydroxyl proton of the phenol group would also produce a singlet, the chemical shift of which can be concentration and solvent-dependent.
The ¹³C NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of the phenolic carbon, the carbon atoms of the two aromatic rings, and the methyl group carbon. For instance, the methyl carbon would be expected to resonate at a high field (around 15-25 ppm), while the aromatic and phenolic carbons would appear at a lower field (typically 110-160 ppm).
Detailed analysis of related structures, such as 2-(4-Methylphenyl)-2H-indazole, shows characteristic shifts that can be used for comparative purposes. In this related compound, the methyl group protons appear at 2.39 ppm, and the aromatic protons span from 7.09 to 7.98 ppm, with a distinct singlet for the indazole CH at 9.06 ppm. nih.gov Similarly, for 3-methylphenol, the methyl protons are observed around 2.25 ppm, and the aromatic protons are seen between 6.62 and 7.13 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Methyl (CH₃) | ~2.3 | Singlet |
| Phenolic (OH) | Variable | Singlet (broad) |
| Aromatic (Phenol ring) | ~6.7 - 7.5 | Multiplets |
| Aromatic (Indazole ring) | ~7.1 - 8.0 | Multiplets |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Methyl (CH₃) | ~20 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. nih.gov
For this compound (C₁₄H₁₂N₂O), the exact mass would be calculated, and high-resolution mass spectrometry would confirm the molecular formula. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺).
The fragmentation pattern would be characteristic of the molecule's structure. Key fragmentation pathways would likely involve the cleavage of the bond between the indazole and phenol rings, as well as fragmentation within the indazole and phenol moieties themselves. Common fragment ions would correspond to the indazolyl cation and the methylphenoxyl radical or cation. For instance, the fragmentation of aromatic ketones often involves the loss of the R group followed by the loss of CO. miamioh.edu In this molecule, we might expect to see fragments corresponding to the loss of the methyl group (M-15) and the hydroxyl group (M-17).
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are like a molecular fingerprint, with specific peaks corresponding to the stretching and bending of different chemical bonds.
The IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic rings and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the phenol would likely appear around 1200-1260 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (Phenol) | 3200-3600 (broad) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch (Methyl) | 2850-2960 |
| Aromatic C=C Stretch | 1400-1600 |
X-ray Crystallography for Single Crystal Structure Determination
Based on related structures, it is expected that the indazole ring system would be nearly planar. nih.gov The dihedral angle between the indazole and the phenol rings would be a key structural parameter, indicating the degree of twisting between the two ring systems. For example, in 2-(4-methylphenyl)-2H-indazole, the dihedral angle between the indazole core and the p-tolyl substituent is 46.26°. nih.gov
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, hydrogen bonding involving the phenolic hydroxyl group is expected to be a dominant interaction. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming chains or more complex networks of molecules.
Hirshfeld Surface Analysis and Quantitative Contribution Mapping
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate interactions that are shorter than the van der Waals radii, such as strong hydrogen bonds.
A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would likely show significant contributions from H···H, C···H/H···C, and O···H/H···O contacts. For example, in a related bromo-oxazolidinyl-phenol compound, H···H interactions accounted for 58.2% of the total surface, C···H/H···C for 18.9%, and Br···H/H···Br for 11.5%. researchgate.net A similar distribution, with a significant contribution from O···H/H···O contacts, would be expected for the title compound.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-Methylphenyl)-2H-indazole |
| 3-methylphenol |
| 4-methylphenol |
Computational Chemistry and Theoretical Investigations of 4 2h Indazol 2 Yl 3 Methylphenol
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a important tool in quantum chemical calculations for studying the electronic structure of molecules. nih.gov For aromatic and heterocyclic compounds like 4-(2H-indazol-2-yl)-3-methylphenol, DFT methods, particularly with hybrid functionals like B3LYP, are frequently employed to predict a wide range of molecular properties. nih.govnih.gov These calculations can provide accurate descriptions of the geometry, electronic distribution, and spectroscopic features of the molecule. nih.gov The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining reliable results that can be correlated with experimental data. nih.govnih.gov DFT studies on similar phenolic and benzothiazole (B30560) derivatives have successfully explained their antioxidant activities by calculating various electronic and energetic descriptors. nih.govnih.gov
Molecular Geometry Optimization and Conformational Landscape Analysis
The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and reactivity. Molecular geometry optimization, a standard procedure in computational chemistry, is used to find the most stable structure (the global minimum on the potential energy surface) of this compound. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. nih.gov
For molecules with rotatable bonds, such as the one connecting the phenol (B47542) and indazole rings, a conformational landscape analysis is essential. researchgate.net This involves exploring the potential energy surface by systematically rotating these bonds to identify various stable conformers and the energy barriers between them. researchgate.net The relative energies of these conformers determine their population at a given temperature. Such analyses have been performed on complex molecules like Taxol to understand the different orientations of its side chains. nih.gov For this compound, this would involve analyzing the rotation around the C-N bond linking the two ring systems.
Electronic Structure Characterization: Frontier Molecular Orbitals (FMO) and Energy Gaps
The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.govmalayajournal.org A smaller energy gap generally implies higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO may be distributed over the indazole moiety. The precise distribution and energies of these orbitals can be calculated using DFT.
Below is a table summarizing typical FMO data obtained from DFT calculations for similar aromatic compounds.
| Parameter | Value (eV) |
| HOMO Energy | -5.2822 malayajournal.org |
| LUMO Energy | -1.2715 malayajournal.org |
| HOMO-LUMO Gap | 4.0106 malayajournal.org |
Note: The values in this table are illustrative and based on a similar molecule, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Actual values for this compound would require specific calculations.
Electron Density Distribution Analysis: Molecular Electrostatic Potential (MEP) Surfaces
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays different potential values on the electron density surface, with colors indicating the nature of the potential. nih.gov Typically, red regions represent negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack, while blue regions denote positive potential, corresponding to electron-poor areas prone to nucleophilic attack. nih.gov Green areas signify neutral potential. nih.gov
For this compound, the MEP surface would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the indazole ring, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govuni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. uni-muenchen.dewisc.edu A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. acadpubl.eu The strength of these interactions is quantified by the second-order perturbation energy, E(2).
The following table illustrates the type of data generated from an NBO analysis for a related compound.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (O) | π* (C-C) | High |
| LP (N) | π* (C-C) | Moderate |
| π (C=C) | π* (C=C) | High |
Note: This table provides a general representation of NBO analysis results. Specific interactions and their energies for this compound would need to be calculated.
Solvation Effects on Electronic and Spectroscopic Properties
The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. researchgate.net Computational methods, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the electronic and spectroscopic properties of a molecule. nih.gov Solvation can alter the geometry, dipole moment, and the energies of the frontier molecular orbitals. researchgate.net
For this compound, studying solvation effects is important for understanding its behavior in solution. For example, the polarity of the solvent can influence the stability of different conformers and affect the energies of electronic transitions, which can be observed in UV-Vis absorption spectra. researchgate.net Studies on similar compounds have shown that increasing solvent polarity can lead to shifts in absorption bands and changes in the dipole moment. researchgate.net A computational study on a related indazole derivative, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, indicated that while the FMO energy gap remained relatively consistent across different solvents, the molecule exhibited greater stability in polar environments. asianresassoc.orgresearchgate.net
Future Research Trajectories and Unexplored Scientific Avenues for 4 2h Indazol 2 Yl 3 Methylphenol Research
Development of Innovative and Sustainable Synthetic Methodologies
The future of synthesizing 4-(2H-indazol-2-yl)-3-methylphenol hinges on the development of environmentally benign and efficient methods. A key area of focus is the adoption of "green" chemistry principles to minimize waste and energy consumption.
Green Solvents and Reagents : Research is moving towards replacing traditional, hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents such as polyethylene (B3416737) glycol (PEG). nih.gov For instance, recent studies have shown the successful synthesis of 2H-indazoles using PEG-400 as a recyclable solvent. nih.gov
Energy-Efficient Synthesis : Microwave-assisted and ultrasound-assisted organic synthesis are promising avenues. These techniques can significantly reduce reaction times from hours to minutes, increase product yields, and often lead to cleaner reactions with fewer byproducts.
Atom Economy : Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are a priority. This includes exploring one-pot, multi-component reactions where 2-bromobenzaldehydes, primary amines, and a nitrogen source can react in a single step to form the indazole core. nih.gov
Application of Advanced Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is at the heart of modern synthetic chemistry, and its application is crucial for the efficient production of this compound. wiley-vch.de Future research will explore novel catalytic systems to improve reaction rates, yields, and, critically, the regioselectivity of N-arylation to favor the desired 2H-indazole isomer.
Heterogeneous Nanocatalysts : The use of catalysts supported on solid materials, such as copper oxide nanoparticles on activated carbon (CuO@C), offers significant advantages. nih.gov These heterogeneous catalysts are easily separated from the reaction mixture, allowing for simple recovery and reuse, which reduces costs and environmental impact. nih.gov
Organocatalysis : Metal-free catalytic systems are gaining traction to avoid potential metal contamination in the final products. Amine-based organocatalysts, sometimes supported on mesoporous silica (B1680970) like SBA-15 or MCM-41, can effectively catalyze key bond-forming reactions under milder conditions.
Dual Catalysis : Combining different types of catalysts, such as a photoredox catalyst and a transition metal catalyst, can enable novel reaction pathways that are not accessible with a single catalytic system. This approach could be used to construct the indazole ring or introduce new functional groups under mild conditions.
Table 1: Comparison of Catalytic Systems for Indazole Synthesis
| Catalyst Type | Advantages | Disadvantages | Potential Application for this compound |
| Homogeneous Transition Metal Catalysts (e.g., Palladium, Copper) | High activity and selectivity. | Difficult to separate from product, potential for metal contamination. | N-arylation of 3-methyl-4-aminophenol with a suitable indazole precursor. |
| Heterogeneous Nanocatalysts (e.g., CuO@C) nih.gov | Easy to recover and recycle, stable. nih.gov | May have lower activity than homogeneous counterparts. | Sustainable, large-scale synthesis via one-pot reactions. nih.gov |
| Organocatalysts | Metal-free, low toxicity, readily available. | May require higher catalyst loading, limited scope. | Green synthesis, particularly for reactions sensitive to metals. |
| Enzyme Catalysis wiley-vch.de | High selectivity (chemo-, regio-, stereo-), mild reaction conditions. | Limited stability, substrate specificity. | Chiral derivatization or resolution of substituted indazoles. |
Investigation of Novel Derivatization Strategies and Scaffold Modifications
To explore a wider chemical space and potentially discover new biological activities, future research will focus on modifying the core structure of this compound.
Functional Group Interconversion : The existing methyl and hydroxyl groups on the phenol (B47542) ring, as well as positions on the indazole ring, can be chemically transformed. For example, the hydroxyl group can be converted to ethers or esters, and the methyl group can be halogenated to introduce new reactive handles.
Scaffold Hopping : This involves replacing the indazole or phenol moiety with other heterocyclic or aromatic rings to create structurally novel compounds with potentially similar biological profiles. For instance, the indazole ring could be replaced with a benzotriazole (B28993) or a purine.
Bioisosteric Replacement : Key functional groups can be swapped with other groups that have similar physical or chemical properties but may alter the molecule's metabolic stability or binding interactions. For example, the phenol hydroxyl could be replaced with a carboxylic acid or a tetrazole. Recent research has explored creating thiazolyl-indazole derivatives to serve as new scaffolds for drug discovery. nsf.gov
Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design
Artificial intelligence (AI) is set to revolutionize how chemists design synthetic pathways. For a target molecule like this compound, AI can propose novel and efficient routes that a human chemist might overlook.
Retrosynthesis Prediction : AI-powered tools, often using deep learning and neural networks, can analyze the structure of the target molecule and suggest a series of disconnections to identify readily available starting materials. nih.govnih.gov These programs can learn from vast databases of known chemical reactions to predict the most plausible synthetic steps. nih.gov
Reaction Outcome Prediction : Machine learning models can predict the likely success, yield, and byproducts of a proposed reaction under various conditions. This allows researchers to prioritize experiments that are most likely to succeed, saving time and resources.
De Novo Drug Design : Generative AI models can design entirely new molecules based on desired properties. By inputting the this compound scaffold, these models could generate novel derivatives with predicted improvements in activity or ADME (absorption, distribution, metabolism, and excretion) properties.
High-Throughput Experimentation in Reaction Discovery and Optimization
High-Throughput Experimentation (HTE) allows for the rapid testing of a large number of reaction conditions in parallel, dramatically accelerating the discovery and optimization of synthetic methods. researchgate.netbohrium.comnih.gov
Reaction Screening : HTE platforms, using 96- or 384-well plates, can be used to quickly screen a wide array of catalysts, solvents, bases, and temperatures for the synthesis of this compound. chemrxiv.org This data-rich approach allows for the rapid identification of optimal reaction conditions. nih.govchemrxiv.org
Library Synthesis : Once an efficient synthesis is established, HTE can be used to create large libraries of derivatives by reacting a common intermediate with a diverse set of building blocks. chemrxiv.org This is invaluable for structure-activity relationship (SAR) studies.
Data for Machine Learning : The large, structured datasets generated by HTE are ideal for training machine learning models, creating a synergistic loop where experiments generate data to improve predictive models, which in turn suggest more effective experiments. chemrxiv.org
Table 2: HTE Workflow for Optimizing the Synthesis of this compound
| Step | Description | Technology/Method | Expected Outcome |
| 1. Design of Experiment (DoE) | A statistical approach to select a diverse yet manageable set of experimental conditions (e.g., catalysts, ligands, solvents, temperatures). researchgate.net | DoE software, statistical modeling. | An experimental plan that maximizes information gained while minimizing the number of reactions. |
| 2. Reaction Setup | Automated dispensing of reagents and catalysts into multi-well plates. chemrxiv.org | Liquid handling robots, automated powder dispensing. | Rapid and precise setup of hundreds of unique reactions in parallel. nih.gov |
| 3. Reaction Execution | Running the parallel reactions under controlled conditions (e.g., heating, stirring). | Plate heaters, shakers, photoreactors. | Consistent reaction conditions across all wells. |
| 4. Analysis | Rapid analysis of the outcome of each reaction. | High-performance liquid chromatography-mass spectrometry (HPLC-MS), gas chromatography (GC). | Quantitative data on yield and purity for each set of conditions. |
| 5. Data Interpretation | Using software to visualize the results and identify trends and optimal conditions. | Data visualization tools, machine learning algorithms. | Identification of the best performing catalyst, solvent, and temperature for the synthesis. |
Comprehensive Theoretical Prediction of Novel Reactivities and Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to understand and predict the behavior of molecules at an electronic level. ajchem-a.com This approach can guide experimental work by providing insights that are difficult or impossible to obtain through experiments alone.
Reactivity Prediction : DFT calculations can model the transition states of potential reactions to predict which pathways are most energetically favorable. This can help in understanding the regioselectivity of the N-arylation step in indazole synthesis and in designing catalysts that favor the desired 2H-isomer.
Property Prediction : A wide range of physicochemical properties, such as solubility, lipophilicity (LogP), and electronic properties (HOMO/LUMO energies), can be calculated. ajchem-a.com These predictions are crucial for assessing the drug-likeness of novel derivatives before they are synthesized.
Spectroscopic Prediction : Computational models can predict spectroscopic data (e.g., NMR, IR spectra). This can be an invaluable tool for confirming the structure of newly synthesized compounds by comparing experimental data with theoretical predictions.
Q & A
Basic: What synthetic methodologies are recommended for 4-(2H-indazol-2-yl)-3-methylphenol, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step organic reactions, such as coupling indazole derivatives with substituted phenolic precursors via Suzuki-Miyaura or Ullmann-type cross-coupling reactions . Optimization of reaction conditions includes:
- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but require inert atmospheres to prevent decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while microwave-assisted synthesis can reduce reaction times .
- Catalyst systems : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand additives (e.g., XPhos) improve yield and regioselectivity .
- Monitoring : Thin-layer chromatography (TLC) and -NMR spectroscopy are critical for tracking intermediate formation and confirming product purity .
Advanced: How can crystallographic software (e.g., SHELX, WinGX) resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) paired with software suites like SHELX and WinGX enables precise structural determination:
- SHELXL : Refines anisotropic displacement parameters and hydrogen bonding networks, critical for resolving disorder in the indazole or phenol moieties .
- WinGX : Integrates data processing (e.g., absorption corrections) and visualization tools (ORTEP) to validate molecular geometry against crystallographic databases .
- Challenge mitigation : For twinned crystals, SHELXD’s dual-space algorithms improve phase solutions, while SHELXE refines electron density maps to confirm hydrogen atom positions .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- - and -NMR : Identify proton environments (e.g., phenolic -OH at δ 9–10 ppm) and confirm aromatic substitution patterns .
- IR spectroscopy : Detect functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C=N stretch in indazole at 1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] at m/z 251.1) and fragmentation pathways to rule out impurities .
Advanced: How should researchers address conflicting bioactivity data in studies of this compound?
Answer:
Contradictions in bioactivity (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) across labs .
- Compound purity : Use HPLC (>95% purity) and elemental analysis to confirm sample integrity .
- Cellular context : Compare activity in isogenic cell lines (e.g., wild-type vs. mutant kinases) to isolate target effects .
- Statistical rigor : Apply multivariate analysis to account for batch effects or biological replicates .
Advanced: What computational strategies predict the interaction of this compound with biological targets?
Answer:
- Molecular docking (AutoDock Vina, Glide) : Simulate binding to kinase ATP pockets, prioritizing poses with favorable hydrogen bonds (e.g., indazole N-H with catalytic lysine) .
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) of ligand-protein complexes .
- QSAR modeling : Correlate substituent effects (e.g., methyl group position) with activity trends using partial least squares (PLS) regression .
Basic: How can researchers validate the stability of this compound under experimental conditions?
Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .
- Solution stability : Monitor UV-Vis absorbance (λ ~270 nm) in buffer (pH 7.4) over 24 hours to detect degradation .
- Light sensitivity : Store compounds in amber vials and assess photodegradation via LC-MS .
Advanced: What crystallographic metrics distinguish polymorphs of this compound?
Answer:
- Unit cell parameters : Compare lattice constants (e.g., monoclinic vs. orthorhombic systems) using SCXRD .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O-H···N hydrogen bonds vs. C-H···π contacts) to differentiate packing motifs .
- DSC profiles : Identify polymorph-specific melting endotherms and enthalpy of fusion values .
Advanced: How do electronic effects of substituents influence the reactivity of this compound?
Answer:
- Hammett analysis : Correlate σ values of substituents (e.g., -CH₃: σ = -0.07) with reaction rates in electrophilic substitutions .
- DFT calculations (Gaussian 16) : Compute frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions like nitration or halogenation .
- NBO analysis : Evaluate resonance stabilization of the phenol-indazole system to explain enhanced acidity (pKa ~8.5) compared to unsubstituted phenol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
